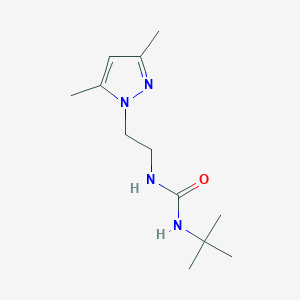
2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,2-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide” is a unique chemical with the linear formula C21H19NO . It has a molecular weight of 301.38 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H19NO . This indicates that it contains 21 carbon atoms, 19 hydrogen atoms, and one atom each of nitrogen and oxygen .Scientific Research Applications
Corrosion Inhibition
Synthesis and Evaluation of Corrosion Inhibitors A study focused on the synthesis of acetamide derivatives for corrosion inhibition. The compounds were tested for their efficiency in preventing corrosion on steel surfaces in acidic and oil medium environments. The research demonstrated that these derivatives could offer promising solutions for corrosion protection, which is crucial in extending the longevity of metal components in industrial applications (Yıldırım & Cetin, 2008).
Pharmacological Applications
Novel Antagonists and Agonists Investigations into structural elements for selectivity across monoamine transporters have led to the development of novel acetamide analogs. These compounds exhibit selective binding affinities, providing insights into potential treatments for psychostimulant abuse. The study highlighted the importance of specific structural modifications to achieve desired pharmacological profiles (Okunola-Bakare et al., 2014).
Chemical Synthesis and Analysis
Thermal Degradation Studies Research on the thermal degradation of modafinil and its analogs, including acetamide derivatives, has revealed significant insights into the stability and decomposition patterns of these compounds under heat. This study is critical for understanding the chemical properties and potential applications of acetamide derivatives in various fields, including forensic and pharmaceutical analysis (Dowling et al., 2017).
Antioxidant Activity
Coordination Complexes and Antioxidant Activity Research into pyrazole-acetamide derivatives has yielded novel coordination complexes with significant antioxidant activity. These findings open up possibilities for the development of new antioxidant agents, highlighting the diverse applications of acetamide derivatives in enhancing oxidative stability and potential therapeutic uses (Chkirate et al., 2019).
Material Science
3D Printing of Oral Modified-Release Dosage Forms Innovative applications of acetamide derivatives have been explored in the field of 3D printing, specifically in the fabrication of oral modified-release dosage forms. This research demonstrates the potential of using acetamide-based monomers in creating customized pharmaceutical products with controlled release properties, marking a significant advancement in personalized medicine and drug delivery systems (Wang et al., 2016).
properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-17-12-14-20(15-13-17)28-21(25-26-27-28)16-24-23(29)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZESGYJJVDEWLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2369158.png)

